2,3-Butanediamine, (R*,R*)-
Description
BenchChem offers high-quality 2,3-Butanediamine, (R*,R*)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butanediamine, (R*,R*)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52165-57-8 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
InChI Key |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)N)N |
Canonical SMILES |
CC(C(C)N)N |
Origin of Product |
United States |
The Significance of Vicinal Chiral Diamines As Privileged Scaffolds
Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are of tremendous interest to synthetic chemists. sigmaaldrich.comresearchgate.net These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents, making their efficient and stereoselective synthesis a critical endeavor in medicinal chemistry and drug discovery. researchgate.netmdpi.comrsc.org The development of synthetic routes to new families of nitrogen-containing heterocyclic compounds, often derived from vicinal diamines, represents a significant challenge and a highly active area of research. mdpi.com
In the realm of asymmetric catalysis, where the goal is to create a specific stereoisomer of a chiral product, vicinal chiral diamines have earned the designation of "privileged scaffolds." researchgate.netnih.govrsc.org This term refers to molecular frameworks that are capable of binding to a variety of molecular targets and can serve as the basis for the development of highly effective and selective catalysts for a broad range of chemical transformations. researchgate.netscispace.com The inherent chirality and conformational rigidity of these diamines, when incorporated into metal complexes or organocatalysts, allow for the effective transfer of stereochemical information, guiding the formation of a desired enantiomer with high precision. nih.govrsc.org
Stereochemical Uniqueness and Importance of the R,r Enantiomer
2,3-Butanediamine exists as three stereoisomers: a meso compound ((2R,3S)- or (2S,3R)-) and a pair of enantiomers, (R,R)-2,3-butanediamine and (S,S)-2,3-butanediamine. wikipedia.orgontosight.ai The (R,R)- designation refers to the racemic mixture of the (R,R) and (S,S) enantiomers. However, in the context of asymmetric synthesis, the individual enantiomers, particularly (R,R)-2,3-butanediamine, are of paramount importance.
The C₂-symmetry of (R,R)-2,3-butanediamine is a key feature that contributes to its effectiveness as a chiral auxiliary and ligand. This symmetry simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities in chemical reactions. The specific (R,R) configuration dictates the three-dimensional arrangement of substituents around the diamine backbone, creating a well-defined chiral environment that can selectively interact with prochiral substrates. This stereochemical influence is crucial for achieving high levels of asymmetric induction in a variety of catalytic processes.
The synthesis of enantiomerically pure (R,R)-2,3-butanediamine can be achieved through methods such as the resolution of the racemic mixture using chiral resolving agents like tartaric acid or through stereoselective synthesis from chiral precursors. wikipedia.org For instance, it can be prepared from (2R,3R)-butane-2,3-diol. d-nb.info
Stereochemical Aspects and Conformational Analysis of R,r 2,3 Butanediamine**
Isomeric Forms of 2,3-Butanediamine: (2R,3R), (2S,3S), and (2R,3S) (meso)
2,3-Butanediamine (bn) is a chiral organic compound with the chemical formula C₄H₁₂N₂. ontosight.ai Its structure contains two stereogenic centers at the C2 and C3 carbon atoms, giving rise to three distinct stereoisomers. ontosight.aiwikipedia.org These isomers consist of a pair of enantiomers and a meso compound. wikipedia.orgdatapdf.com
The enantiomeric pair, which constitutes the racemic mixture (often denoted as (±)-2,3-butanediamine or d,l-2,3-butanediamine), are the (2R,3R)- and (2S,3S)-isomers. ontosight.ai The third stereoisomer is the (2R,3S)-form, which is a meso compound. ontosight.airsc.org A meso compound is achiral despite having stereocenters because it possesses an internal plane of symmetry. rsc.org
The different stereoisomers of 2,3-butanediamine can be separated through methods like fractional crystallization of their respective tartrate salts. wikipedia.org
Table 1: Stereoisomers of 2,3-Butanediamine
| Isomer Name | Configuration | Chirality |
|---|---|---|
| (2R,3R)-2,3-Butanediamine | (R,R) | Chiral |
| (2S,3S)-2,3-Butanediamine | (S,S) | Chiral |
This table summarizes the three stereoisomeric forms of 2,3-butanediamine based on the configuration of its two chiral centers.
Stereochemistry in Coordination Complexes of 2,3-Butanediamine
As a bidentate ligand, 2,3-butanediamine readily forms stable five-membered chelate rings with transition metal ions. datapdf.com The inherent stereochemistry of the specific 2,3-butanediamine isomer used has a profound impact on the resulting coordination complex's geometry and conformational preferences.
Helical Chirality (Λ/Δ) in Octahedral Tris(chelate) Complexes
When three bidentate ligands like 2,3-butanediamine coordinate to a metal center in an octahedral geometry, they create a propeller-like structure. rsc.org This arrangement is inherently chiral, regardless of whether the ligand itself is chiral. rsc.org This type of chirality is known as helical chirality and is designated by the stereochemical descriptors Λ (lambda) for a left-handed helix and Δ (delta) for a right-handed helix. rsc.orgrsc.orgresearchgate.net
The five-membered chelate ring formed by 2,3-butanediamine is not planar. rsc.org It adopts a puckered conformation, which can be described by the stereochemical descriptors λ (lambda) and δ (delta). researchgate.net For an achiral ligand like ethylenediamine, these two conformations are enantiomeric and interconvert rapidly. rsc.org However, for a chiral ligand like (R,R)-2,3-butanediamine, the substituents on the chelate ring introduce a conformational preference.
In a tris(chelate) complex, the combination of the metal center's helical chirality (Λ or Δ) and the conformation of each of the three chelate rings (λ or δ) gives rise to a variety of possible diastereomers. rsc.orgresearchgate.netscispace.com
Influence of Ligand Chirality on Complex Conformation
The chirality of the 2,3-butanediamine ligand is a dominant factor in determining the final conformation of the coordination complex. acs.org The methyl groups on the chiral carbons of the ligand backbone introduce significant steric constraints. In the case of (R,R)-2,3-butanediamine, the chelate ring preferentially adopts a λ conformation. oup.com This preference arises because the λ conformation places the two methyl groups in more sterically favorable pseudoequatorial positions, whereas the δ conformation would force them into more crowded pseudoaxial positions. rsc.orgscispace.com
Conformational Dynamics and Atropisomers in Metal Complexes
In certain metal complexes, particularly square-planar complexes with bulky ligands, the rotation around single bonds can be significantly hindered. This restricted rotation can lead to the formation of stable, separable conformers known as atropisomers. unibo.it This phenomenon has been observed in platinum(II) complexes containing N,N'-dimethyl-2,3-diaminobutane (Me₂DAB), a derivative of 2,3-butanediamine. acs.orgresearchgate.net
In complexes of the type (Me₂DAB)PtG₂, where G is a guanine (B1146940) derivative, the hindered rotation around the Pt-N and C-N bonds gives rise to three distinct atropisomers: a head-to-head (HH) isomer and two different head-to-tail (HT) isomers, which are diastereomeric (ΔHT and ΛHT). acs.orgacs.org
Crucially, the chirality of the Me₂DAB ligand dictates the preferred conformation of the resulting atropisomers. acs.orgresearchgate.net For instance, complexes prepared with the (S,R,R,S)-Me₂DAB ligand predominantly form the ΛHT atropisomer, while those with the (R,S,S,R)-Me₂DAB ligand favor the ΔHT atropisomer. acs.org This demonstrates that the stereochemical information encoded in the chiral diamine ligand is effectively transferred to control the three-dimensional arrangement of the entire complex. The puckering of the chelate ring (δ or λ) is also determined by the configuration at the N,C,C,N atoms within the ligand. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| (R,R)-2,3-Butanediamine | (R,R)-bn |
| (2R,3R)-2,3-Butanediamine | (R,R)-bn |
| (2S,3S)-2,3-Butanediamine | (S,S)-bn |
| (2R,3S)-2,3-Butanediamine | meso-bn |
| Ethylenediamine | en |
| 2,3-diaminobutane-N,N,N',N'-tetraacetate | DBTA |
| N,N'-dimethyl-2,3-diaminobutane | Me₂DAB |
| Guanine | G |
| Cobalt(III) | Co(III) |
Coordination Chemistry of R,r 2,3 Butanediamine As a Chiral Ligand**
Formation of Metal Complexes with Transition Metals
(R,R)-2,3-butanediamine readily forms stable complexes with a variety of transition metals, acting as a chelating ligand through its two nitrogen donor atoms. The formation of these complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The stoichiometry of the resulting complex, commonly mono-, bis-, or tris-chelated, is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
The coordination of (R,R)-2,3-butanediamine to a metal ion induces a puckered conformation in the resulting five-membered chelate ring. The two methyl groups on the ligand backbone can adopt either axial or equatorial positions, leading to different ring conformations, which are typically designated as λ (lambda) or δ (delta). The inherent chirality of the (R,R)-2,3-butanediamine ligand often directs the stereochemistry of the complex, favoring the formation of specific diastereomers.
Research has demonstrated the formation of (R,R)-2,3-butanediamine complexes with several transition metals. For instance, its coordination to cobalt(III) has been extensively studied, leading to a variety of octahedral complexes. Similarly, platinum(II) complexes incorporating this chiral diamine have been synthesized and characterized, often in the context of developing chiral catalysts or materials with specific optical properties. The formation of these complexes provides a platform for investigating the interplay between ligand chirality and the geometric and electronic properties of the metal center.
Stereochemical Investigations of 2,3-Butanediamine Metal Complexes
The stereochemistry of metal complexes containing 2,3-butanediamine is a rich and multifaceted field of study. The presence of chiral centers on the ligand backbone introduces multiple elements of stereoisomerism, including the formation of diastereomers and the induction of specific conformations in the chelate rings. The (R,R)-enantiomer of 2,3-butanediamine, in particular, has been instrumental in elucidating the principles of stereoselectivity in coordination compounds.
The coordination of (R,R)-2,3-butanediamine to cobalt(III) has been a subject of detailed stereochemical investigation. The resulting tris-chelated complex, [Co((R,R)-2,3-butanediamine)₃]³⁺, can exist as two diastereomers: the Λ (lel₃) and the Δ (ob₃) forms. In the Λ diastereomer, the chelate rings adopt a λ conformation, while in the Δ diastereomer, they are forced into a less stable δ conformation due to steric constraints.
Studies have shown that the formation of the Λ-lel₃ isomer is significantly favored due to its greater thermodynamic stability. This stereoselectivity arises from the minimization of non-bonded interactions in the lel conformation, where the methyl groups are in equatorial positions. Circular dichroism (CD) spectroscopy is a key technique used to characterize the stereochemistry of these complexes, with the different diastereomers exhibiting distinct CD spectra.
| Complex Diastereomer | Chelate Ring Conformation | Relative Stability |
| Λ-[Co((R,R)-2,3-butanediamine)₃]³⁺ | λ (lel) | More Stable |
| Δ-[Co((R,R)-2,3-butanediamine)₃]³⁺ | δ (ob) | Less Stable |
This table summarizes the relative stability of the diastereomers of tris((R,R)-2,3-butanediamine)cobalt(III).
Further research has explored the synthesis and characterization of various diastereomers of tris(2,3-butanediamine)cobalt(III) complexes, providing valuable insights into the factors that govern their formation and interconversion.
In the realm of square planar complexes, (R,R)-2,3-butanediamine has been employed as a chiral ligand in platinum(II) chemistry. The stereochemical outcome of these complexes is not only influenced by the inherent chirality of the butanediamine ligand but also by the nature of the other ligands present in the coordination sphere. When combined with other chirality-controlling ligands, intricate stereochemical arrangements can be achieved.
For example, the reaction of [PtCl₂(olefin)₂] with (R,R)-2,3-butanediamine can lead to the formation of [PtCl₂(olefin)((R,R)-2,3-butanediamine)] complexes. The coordination of the chiral diamine influences the preferred orientation of the olefin ligand, leading to diastereoselectivity in the complex formation. The stereochemistry of these complexes has been investigated using techniques such as NMR spectroscopy and X-ray crystallography, which provide detailed information about the spatial arrangement of the ligands around the platinum center.
The interplay between the chiral diamine and other ligands that can control chirality, such as chiral phosphines or sulfoxides, adds another layer of complexity and allows for the fine-tuning of the stereochemical environment at the metal center. This has implications for the design of chiral catalysts for asymmetric synthesis, where the precise control of stereochemistry is paramount.
Ligand Properties and Metal-Ligand Interactions
The properties of (R,R)-2,3-butanediamine as a ligand are intrinsically linked to its structure. The presence of two primary amine groups makes it a strong σ-donor, forming robust coordinate bonds with transition metals. The bite angle of the ligand, which is the N-M-N angle in the chelate ring, is typically close to 90 degrees, making it well-suited for coordinating to octahedral and square planar metal centers.
The metal-ligand interactions in complexes of (R,R)-2,3-butanediamine are primarily electrostatic and covalent in nature. The lone pairs of the nitrogen atoms are donated to the empty d-orbitals of the transition metal, forming a coordinate covalent bond. The strength of this interaction is influenced by the nature of the metal ion, its oxidation state, and the electronic properties of the other ligands in the coordination sphere.
The chiral nature of (R,R)-2,3-butanediamine also plays a crucial role in its interactions with metal centers. The fixed stereochemistry of the ligand can induce a chiral environment around the metal ion, which can be transmitted to other coordinated ligands or influence the stereochemical outcome of reactions catalyzed by the complex. This transfer of chirality is a fundamental concept in asymmetric catalysis and highlights the importance of chiral ligands like (R,R)-2,3-butanediamine in modern chemistry.
Catalytic Applications in Asymmetric Synthesis
Function as a Chiral Ligand and Organocatalyst Scaffold
Chiral 1,2-diamines are recognized as privileged structural motifs in asymmetric catalysis. They are present in numerous biologically active compounds and serve as fundamental components in the development of chiral ligands and organocatalysts. ua.es The (R,R)-2,3-butanediamine framework, with its two stereogenic centers and vicinal amino groups, provides a robust and tunable platform for creating these catalytic tools. The diamine can be readily derivatized at the nitrogen atoms to introduce phosphine, aryl, alkyl, or other functional groups, thereby modulating the steric and electronic properties of the resulting ligand. This adaptability allows for the creation of bidentate ligands that can coordinate to a variety of transition metals, forming well-defined chiral environments around the metallic center essential for asymmetric induction. Furthermore, the diamine backbone itself can be integrated into more complex, rigidified structures to enhance stereoselectivity in catalytic transformations.
Principles of Rational Ligand Design for Stereocontrol
The successful application of (R,R)-2,3-butanediamine derivatives in asymmetric catalysis is underpinned by key principles of rational ligand design aimed at maximizing stereocontrol.
Rigidity and Conformation: For reactions like enantioselective lithiation, a rigid ligand framework is paramount. rsc.orgnih.gov Flexible ligands can adopt multiple conformations, leading to poorly defined transition states and low enantioselectivity. By incorporating the diamine scaffold into multicyclic structures, such as sparteine-like bispidines, the conformational freedom is restricted, pre-organizing the catalytic pocket for effective stereochemical communication.
Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the diamine's nitrogen atoms are critical. In phosphine ligands for hydrogenation, for example, bulky groups can create well-defined chiral quadrants that effectively shield one face of the coordinated substrate. nih.gov The electronic nature of these groups can influence the reactivity of the metal center, affecting catalytic activity and turnover numbers.
Secondary Interactions: Modern ligand design increasingly incorporates functionalities capable of secondary, non-covalent interactions with the substrate. For instance, ligands containing thiourea moieties can engage in hydrogen bonding with the substrate or its counter-ion. nih.gov These interactions help to lock the substrate into a specific orientation within the catalyst's chiral environment, leading to enhanced enantioselectivity. This principle is vital in the asymmetric hydrogenation of unprotected N-H imines, where anion binding between the thiourea group and the chloride counterion plays a crucial role. nih.gov
Mechanistic Investigations in Asymmetric Catalysis
Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies of reactions involving (R,R)-2,3-butanediamine-type ligands have provided valuable insights.
Iridium-Catalyzed Amidation: In the iridium(III)-catalyzed amidation of C-H bonds, kinetic isotope effect (KIE) experiments have been conducted to probe the rate-limiting step. A primary KIE value (kH/kD) of 4.0 was observed for the amidation of ethyl benzoate, suggesting that the cleavage of the C-H bond is likely the rate-determining step in the catalytic cycle. ibs.re.kr The cycle is believed to involve a cyclometalated iridacyclic intermediate. ibs.re.kr
Rhodium-Catalyzed Hydrogenation: The mechanism of rhodium-catalyzed asymmetric hydrogenation is generally well-understood and involves the oxidative addition of hydrogen to a Rh(I) complex, followed by coordination of the olefin substrate and subsequent migratory insertion and reductive elimination. The chiral diamine-derived ligand controls the enantioselectivity at the substrate coordination and migratory insertion steps. Recent studies on the hydrogenation of unprotected imines with Rh/bisphosphine-thiourea catalysts suggest a mechanism involving dual hydrogen-bonding interactions. nih.gov 1H NMR studies and control experiments imply that catalytic chloride-bound intermediates are formed, where the thiourea moiety interacts with the chloride anion, influencing the stereochemical outcome. nih.gov
Enantioselective Lithiation: The mechanism involves the formation of a complex between the organolithium reagent (e.g., s-BuLi) and the chiral diamine ligand. This complex then acts as a chiral base, selectively abstracting one of two enantiotopic protons from the prochiral substrate. The structure and rigidity of the diamine ligand are critical for differentiating between these protons and for stabilizing the resulting lithiated intermediate, preventing racemization before it is trapped by an electrophile.
Role of Non-Covalent Interactions (Hydrogen Bonding, Steric, and Electronic Effects)
In the realm of asymmetric catalysis, the precise orientation of the substrate relative to the chiral catalyst is paramount for achieving high levels of enantioselectivity. For catalysts incorporating the (R,R)-2,3-butanediamine scaffold, non-covalent interactions are the primary means by which this crucial spatial arrangement is established and maintained during the reaction.
Hydrogen Bonding: Hydrogen bonding plays a significant role in the catalytic activity of various derivatives of (R,R)-2,3-butanediamine, particularly in organocatalysis. When the diamine is functionalized to create organocatalysts such as thioureas or squaramides, the N-H protons of the diamine backbone can act as hydrogen bond donors. These interactions can activate electrophiles by coordinating to carbonyl groups or other Lewis basic sites, thereby lowering the energy of the transition state. Furthermore, these hydrogen bonds help to rigidly orient the substrate within the chiral pocket of the catalyst, facilitating a stereoselective attack by the nucleophile. The strength and geometry of these hydrogen bonds are critical and can be fine-tuned by modifying the substituents on the diamine, which in turn influences both the reactivity and the enantioselectivity of the catalyzed reaction. Control experiments and computational studies have revealed that the presence and nature of these hydrogen bonding interactions are often the determining factors for the success of the asymmetric transformation.
Steric Effects: The methyl groups present on the chiral backbone of (R,R)-2,3-butanediamine introduce significant steric bulk, which is instrumental in creating a well-defined and sterically demanding chiral environment. This steric hindrance plays a crucial role in differentiating between the two prochiral faces of an incoming substrate. In the transition state, one of the possible approaches of the substrate is sterically disfavored due to repulsive interactions with the catalyst's framework, leading to the preferential formation of one enantiomer.
The influence of steric effects can be systematically studied by modifying the substituents on the nitrogen atoms of the diamine. The introduction of bulkier groups can enhance the steric repulsion and, in many cases, lead to higher enantioselectivities. The interplay between the steric demands of the catalyst and the substrate is a key factor in achieving high levels of stereocontrol. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the diastereomeric transition states, often correlating the calculated steric strain with the experimentally observed enantiomeric excess.
Electronic Effects: The electronic properties of the catalyst, which can be modulated by the substituents on the (R,R)-2,3-butanediamine core, also play a critical role in its catalytic performance. Electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of the catalytically active species, thereby influencing the reaction rate.
Moreover, electronic effects can contribute to the stabilization or destabilization of the transition state through non-covalent interactions such as π-π stacking or cation-π interactions, especially when aromatic substituents are present. The electronic nature of the substituents can affect the charge distribution in the transition state, which can have a profound impact on the stereochemical outcome. For instance, in reactions involving charged intermediates, the ability of the catalyst to stabilize a particular charge through electronic interactions can be a key determinant of enantioselectivity. The systematic variation of substituents with different electronic properties allows for the fine-tuning of the catalyst's performance, and the observed trends can often be rationalized through computational analyses of the transition state structures and their electronic properties.
The following table summarizes the general influence of these non-covalent interactions on the catalytic performance of (R,R)-2,3-butanediamine derivatives.
| Non-Covalent Interaction | Influence on Catalysis | Key Effects |
| Hydrogen Bonding | Primarily influences catalyst-substrate binding and activation. | - Orients the substrate within the chiral pocket.- Activates electrophiles.- Stabilizes the transition state. |
| Steric Effects | Governs the facial selectivity of substrate approach. | - Creates a defined chiral environment.- Differentiates between prochiral faces of the substrate.- Can be tuned by modifying substituents. |
| Electronic Effects | Modulates the reactivity and stability of the catalytic species. | - Influences reaction rates.- Stabilizes or destabilizes transition states through electrostatic interactions.- Can be fine-tuned by electron-donating or -withdrawing groups. |
Derivatization and Functionalization of R,r 2,3 Butanediamine**
Synthesis of Functionalized 2,3-Butanediamine Derivatives
The synthesis of functionalized derivatives of (R,R)-2,3-butanediamine involves the targeted modification of its two primary amino groups. These modifications introduce new functional groups that can act as coordination sites, alter solubility, or provide reactive handles for further chemical transformations.
The introduction of hydroxylamine functionalities onto a diamine scaffold generates potent bidentate ligands capable of forming stable chelate rings with metal ions. The example compound, N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine, is a derivative of a tetramethyl-substituted butanediamine backbone. The synthesis of such N-hydroxy compounds can be approached through various methods, often involving the reduction of corresponding nitro compounds or the oxidation of N-alkylated amines. More direct routes can involve the careful oxidation of the parent amine. The resulting N,N'-dihydroxy derivatives are valuable intermediates, particularly in the preparation of stable nitroxide radicals and as ligands in coordination chemistry. sigmaaldrich.com
N-alkylation of the parent diamine, such as through methylation, yields secondary amines like N,N'-Dimethyl-2,3-diaminobutane. These derivatives are of significant interest as chiral ligands in asymmetric catalysis. The methyl groups modify the steric and electronic environment of the nitrogen donor atoms, which can influence the stereochemical outcome of catalytic reactions.
A general and efficient method for the preparation of N,N'-dimethyl-1,2-diamines involves a two-step process: the initial reaction of the diamine with a phosphoryl chloride to form a cyclic diazaphospholidine oxide, followed by dimethylation and subsequent acid-catalyzed hydrolysis to release the N,N'-dimethylated diamine. researchgate.net Another common approach is the reductive amination of a diimine precursor, formed by the condensation of the diamine with an aldehyde, followed by reduction with an agent like sodium borohydride. researchgate.net The resulting N,N'-dimethylated ligand can coordinate to metal centers, forming a stable five-membered chelate ring where the chirality of the butanediamine backbone controls the stereochemistry around the metal, making it a valuable tool in asymmetric synthesis.
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Diazaphospholidine Oxide Route | Formation of a cyclic phosphorus intermediate, followed by dimethylation and hydrolysis. | Phosphoryl chloride, Methylating agent (e.g., MeI), Acid | researchgate.net |
| Reductive Amination | Formation of a diimine from the diamine and an aldehyde, followed by reduction. | Aldehyde (e.g., formaldehyde), Reducing agent (e.g., NaBH₄) | researchgate.net |
Phosphinamino ligands, which contain both phosphorus and nitrogen donor atoms (P,N-ligands), are a significant class of ligands in catalysis. The synthesis of a ligand such as 2,3-Bis(diphenylphosphinamino)butane from (R,R)-2,3-butanediamine would typically involve the reaction of the diamine with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), in the presence of a base to neutralize the HCl byproduct.
This reaction creates P-N bonds, linking the chiral diamine backbone to the phosphine moieties. The resulting ligand combines the hard nitrogen donor from the amine with the soft phosphorus donor, allowing it to coordinate to a variety of metal centers and potentially influence both the activity and selectivity of catalytic processes. It is important to distinguish these phosphinamino ligands from the well-known phosphine ligand (S,S)-Chiraphos, which is 2,3-bis(diphenylphosphino)butane and features direct P-C bonds to the butane backbone. sigmaaldrich.comscbt.com
Reactivity of Derivatized Compounds (Oxidation, Reduction, Substitution)
The functional groups introduced onto the 2,3-butanediamine scaffold dictate the reactivity of the resulting derivatives.
N-Hydroxy Derivatives (Oxidation): N,N'-disubstituted hydroxylamines are readily oxidized to form nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize heterocyclic compounds. chimia.chresearchgate.net A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), mercuric oxide (HgO), and catalytic systems such as methylrhenium trioxide (MTO) with hydrogen peroxide. chimia.chresearchgate.net The choice of oxidant can influence the reaction's efficiency and, in cases of unsymmetrical substitution, its regioselectivity. chimia.ch
N,N'-Dimethyl Derivatives (Coordination/Substitution): The tertiary amine groups in N,N'-dimethyl-2,3-diaminobutane are less susceptible to oxidation than primary amines but are excellent nucleophiles and ligands. Their primary reactivity involves coordination to metal centers to act as catalysts. Substitution reactions typically occur not on the ligand itself but at the metal center to which it is coordinated, with the ligand directing the stereochemical outcome.
Phosphinamino Derivatives (Oxidation/Coordination): The phosphorus atom in phosphinamino ligands is susceptible to oxidation, potentially forming a phosphine oxide. This is often an undesirable side reaction in catalytic applications. The primary reactivity is the coordination of both the "soft" phosphorus and "hard" nitrogen atoms to a metal center, forming a stable chelate that can be used in various catalytic transformations.
| Derivative Class | Key Reaction Type | Product | Common Reagents | Reference |
|---|---|---|---|---|
| N-Hydroxy | Oxidation | Nitrone | MnO₂, HgO, H₂O₂/MTO | chimia.chresearchgate.net |
| N,N'-Dimethyl | Coordination | Metal Complex | Transition Metal Salts | researchgate.net |
| Phosphinamino | Coordination | Metal Complex | Transition Metal Precursors | N/A |
Analytical Applications Through Chemical Derivatization
Direct analysis of aliphatic diamines like 2,3-butanediamine can be challenging using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, as these molecules lack a suitable chromophore. sigmaaldrich.com To overcome this limitation, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine groups, significantly enhancing detection sensitivity and improving chromatographic performance. mdpi.comresearchgate.net
This process, typically performed pre-column, involves reacting the diamine with a specialized derivatizing reagent. sigmaaldrich.com Several classes of reagents are effective for this purpose:
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent derivatives that can be detected with high sensitivity using an HPLC system equipped with a fluorescence detector (HPLC-FLD). mdpi.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent also reacts readily with primary amines to form stable, fluorescent derivatives, allowing for sensitive analysis by reversed-phase HPLC. sigmaaldrich.comresearchgate.net
The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure a quantitative conversion of the analyte to its derivatized form. mdpi.com This strategy allows for the accurate quantification of 2,3-butanediamine and its derivatives in various matrices where direct detection would be impossible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to the theoretical study of 2,3-Butanediamine, (R,R)- and its derivatives. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net DFT is employed to determine the electronic structure, optimized geometries, and energies of molecules and transition states.
The selection of the functional and basis set is critical for obtaining reliable results. A variety of functionals, each with different strengths, are used in studies of systems involving diamines and their metal complexes. For instance, hybrid functionals like B3LYP and PBE0 are widely used for geometry optimizations and energy calculations. mdpi.comruc.dk The M06 suite of functionals is often chosen for its robust performance in systems with complex interactions, such as transition metal complexes and non-covalent interactions. mdpi.com Basis sets, which are sets of mathematical functions used to build molecular orbitals, are chosen to suit the system's complexity; double- or triple-zeta basis sets like def2-TZVP or 6-311++G(d,p) are common choices for achieving high accuracy. mdpi.comruc.dk
For large systems or initial high-throughput screenings, less computationally expensive methods like the semiempirical GFN2-xTB approach may be used for initial geometry optimizations before being refined with higher-level DFT calculations. nih.gov This multi-level approach allows for the efficient exploration of complex molecular systems. nih.govrsc.org
| DFT Functional | Common Applications in Ligand/Complex Analysis | Key Characteristics |
|---|---|---|
| B3LYP | Geometry optimization, vibrational frequencies, general energetics. ruc.dk | A widely used hybrid functional with a good track record for a variety of organic systems. |
| M06-2X | Reaction mechanisms, non-covalent interactions, thermochemistry. mdpi.com | A high-nonlocal-exchange hybrid meta-GGA functional, good for main-group chemistry and kinetics. |
| PBE0 | Properties of metal complexes, electronic structure. mdpi.com | A parameter-free hybrid functional often recommended for systems with transition metals. |
| ωB97X-D3 | Systems where dispersion forces are critical, long-range interactions. nih.gov | A range-separated hybrid functional with empirical dispersion correction, improving accuracy for non-covalent interactions. |
Predictive Modeling of Enantioselectivity
Predicting the enantioselectivity of a reaction catalyzed by a chiral ligand such as 2,3-Butanediamine, (R,R)- is a significant challenge in computational chemistry. rsc.org The outcome of an asymmetric reaction is determined by the small free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. Accurately calculating these small energy differences is crucial for a correct prediction. rsc.org
Modern computational workflows have been developed to tackle this challenge. nih.govrsc.org These pipelines typically involve several key steps:
Conformational Sampling : A comprehensive search for all relevant low-energy conformations of the transition states is performed. Given the flexibility of many chiral ligands, considering only a single, intuitive conformation can lead to incorrect predictions. rsc.org
Multi-Level Optimization : The large number of generated structures are first optimized using a computationally inexpensive method (e.g., semiempirical GFN2-xTB). nih.gov The most promising low-energy candidates are then re-optimized at a more accurate level, such as DFT. nih.gov
Energy Calculation : High-level single-point energy calculations are performed on the refined geometries to obtain accurate electronic energies. Solvation effects are often included using continuum models like the Polarizable Continuum Model (PCM). nih.gov
Thermodynamic Corrections : Vibrational frequency calculations are performed to obtain thermal and entropic contributions, allowing for the calculation of free energies (G).
By comparing the calculated free energies of the transition states for the competing reaction pathways, the enantiomeric ratio (er) or enantiomeric excess (ee) can be predicted. nih.gov These predictive models are powerful tools for understanding the origins of stereoselectivity and for the in-silico design of more effective chiral catalysts. nih.govrsc.org
| Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee %) | Predicted Major Enantiomer |
|---|---|---|
| 0.00 | 0% | Racemic |
| -0.69 | 50% | Favored |
| -1.37 | 80% | Favored |
| -1.99 | 95% | Favored |
| -2.72 | 99% | Favored |
| -3.69 | 99.9% | Favored |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. It allows for the characterization of transient species, such as transition states (TS), which are often impossible to isolate or observe experimentally. mdpi.com A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. libretexts.org Computationally, a genuine transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
The process of elucidating a mechanism involving a ligand like 2,3-Butanediamine, (R,R)- typically involves:
Locating Stationary Points : The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures.
Transition State Searching : Various algorithms are used to locate the transition state structure connecting reactants and products. Methods can range from relaxed surface scans, where a key coordinate like a bond distance or angle is systematically changed, to more sophisticated automated path-finding methods. youtube.comq-chem.com
Reaction Path Following : Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. researchgate.net
By mapping the entire reaction pathway and calculating the activation barriers, researchers can gain a detailed understanding of the reaction kinetics and the factors controlling selectivity. nih.gov
Conformational Analysis and Energy Surface Mapping
The three-dimensional structure and flexibility of a chiral ligand are critical to its function in inducing stereoselectivity. rsc.org Conformational analysis aims to identify all stable low-energy arrangements (conformers) of a molecule and to determine their relative energies and populations. For a molecule like 2,3-Butanediamine, (R,R)-, key conformational degrees of freedom include the rotation around the central C-C bond and the C-N bonds.
The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometric parameters. libretexts.org Minima on the PES correspond to stable conformers, while saddle points correspond to the transition states for interconversion between conformers. libretexts.org Computational exploration of the PES for 2,3-Butanediamine, (R,R)- would involve:
Systematic or Stochastic Search : Generating a wide range of initial geometries by systematically rotating the key dihedral angles or by using molecular dynamics simulations.
Geometry Optimization : Optimizing each of these starting geometries to find the nearest local energy minimum.
Energy Calculation and Population Analysis : Calculating the relative energies of the identified unique conformers. Based on these energy differences, the equilibrium population of each conformer at a given temperature can be estimated using the Boltzmann distribution.
Studies on the analogous molecule 2,3-butanediol (B46004) have shown that conformers with a gauche arrangement of the substituents around the central C-C bond can be stabilized by intramolecular hydrogen bonding. uc.ptyoutube.com A similar analysis for 2,3-butanediamine would be crucial for understanding its preferred shape in solution and in the binding pocket of a catalyst.
| Conformer of (R,R)-2,3-Butanediamine | N-C-C-N Dihedral Angle | Hypothetical Relative Free Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti | ~180° | +0.8 | Amino groups are furthest apart, minimizing steric repulsion. |
| Gauche (+) | ~+60° | 0.0 | Amino groups are proximate; may be stabilized by intramolecular interactions or coordination. |
| Gauche (-) | ~-60° | +0.2 | A second gauche conformation, potentially slightly higher in energy. |
Studies on Ligand-Substrate and Ligand-Metal Interactions
When 2,3-Butanediamine, (R,R)- acts as a ligand in a metal-catalyzed reaction, the interactions between the ligand, the metal center, and the substrate are paramount. Computational methods provide detailed insights into the nature of these interactions. nih.gov
Beyond structural information, theoretical analyses can quantify and characterize the bonding.
Natural Bond Orbital (NBO) Analysis : This method investigates charge distribution and orbital interactions, providing information on donor-acceptor relationships between the ligand and the metal or substrate. chemrevlett.com
Quantum Theory of Atoms in Molecules (QTAIM) : By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds, distinguishing between covalent and electrostatic interactions based on parameters at the bond critical points. nih.gov
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov
These analyses help explain how the chiral ligand environment influences the substrate's binding and subsequent transformation, providing a rational basis for the observed stereoselectivity.
| Analysis Method | Information Provided | Application to Ligand Interactions |
|---|---|---|
| NBO (Natural Bond Orbital) | Atomic charges, orbital occupancies, donor-acceptor interactions. chemrevlett.com | Quantifies the strength of electron donation from the ligand's nitrogen lone pairs to the metal center. |
| QTAIM (Quantum Theory of Atoms in Molecules) | Nature of chemical bonds (covalent vs. ionic/electrostatic). nih.gov | Characterizes the metal-ligand and ligand-substrate bonds to understand bonding strength and type. |
| ESP (Electrostatic Potential) | Visualizes electron-rich and electron-poor regions on a molecule. nih.gov | Identifies sites of potential non-covalent interactions (e.g., hydrogen bonding) between the ligand and a substrate. |
| EDA (Energy Decomposition Analysis) | Breaks down the total interaction energy into distinct physical components (electrostatic, Pauli repulsion, orbital). | Provides a quantitative understanding of what forces (e.g., electrostatic attraction vs. orbital interaction) dominate the binding. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of (R,R)-2,3-butanediamine. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the molecular framework, electronic environment of the nuclei, and spatial arrangement of atoms can be obtained.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic state of the nitrogen atoms. The chemical shift of the nitrogen in the amino groups of (R,R)-2,3-butanediamine is sensitive to protonation, hydrogen bonding, and coordination to a metal center. The typical chemical shift range for amines can provide valuable information to distinguish between different nitrogen environments in derivatives or complexes of the diamine. researchgate.net
Conformational Studies: The conformational preferences of the C-C bond between the two stereocenters in (R,R)-2,3-butanediamine can be investigated using advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy. wikipedia.orgmdpi.com The NOE effect is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining through-space proximities of atoms. nih.gov
For (R,R)-2,3-butanediamine, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to probe the relative orientations of the methyl and methine protons. By analyzing the cross-peaks in a 2D NOESY spectrum, the through-space interactions between protons can be identified, allowing for the determination of the predominant conformer in solution. For example, strong NOE signals between protons on the two different stereocenters would indicate a spatially close arrangement, characteristic of a specific rotamer. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Aliphatic Amines
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | R-CH -NH₂ | 2.5 - 3.5 |
| ¹H | R-CH₃ | 0.9 - 1.5 |
| ¹³C | R-C H-NH₂ | 40 - 60 |
| ¹³C | R-C H₃ | 10 - 25 |
Note: These are general ranges and can be influenced by solvent, concentration, and substitution. pdx.eduuobasrah.edu.iq
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For (R,R)-2,3-butanediamine, which is a chiral molecule, CD spectroscopy provides a unique spectral fingerprint that is directly related to its absolute configuration and conformation.
When (R,R)-2,3-butanediamine coordinates to a metal center, such as cobalt(III), it forms a chelate ring. The conformation of this five-membered chelate ring (often described as δ or λ) is a source of chirality that contributes significantly to the CD spectrum of the resulting complex. oup.comoup.com The electronic transitions of the metal ion, which are typically observed in the visible region of the spectrum, become optically active and give rise to characteristic CD signals. semanticscholar.orgresearchgate.net
Furthermore, the CD spectrum is highly sensitive to the solution environment, including the solvent and temperature, which can influence the conformational equilibrium of the chelate ring. By studying the changes in the CD spectrum under different conditions, it is possible to gain insights into the conformational dynamics of the coordinated (R,R)-2,3-butanediamine ligand. acs.org
Table 2: Typical Electronic Transitions and CD Spectral Regions for Co(III)-Diamine Complexes
| Transition | Wavelength Region (nm) | Description |
| ¹A₁g → ¹T₁g | 450 - 550 | d-d transition, sensitive to ligand field strength |
| ¹A₁g → ¹T₂g | 350 - 400 | d-d transition, higher energy |
| Charge Transfer | < 300 | Ligand-to-metal or metal-to-ligand charge transfer |
Note: The exact positions and intensities of the bands are dependent on the specific ligand and the geometry of the complex. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. For (R,R)-2,3-butanediamine, a single-crystal X-ray diffraction study of one of its coordination complexes would provide a detailed picture of its solid-state structure.
While a specific crystal structure of a complex containing the (R,R)-2,3-butanediamine ligand was not found in the surveyed literature, the crystallographic analysis of the related meso-2,3-butanediamine in a cobalt(III) complex has been reported. wikipedia.org Such studies reveal the conformation of the chelate ring, the coordination geometry around the metal center, and the packing of the molecules in the crystal lattice. acs.org
A hypothetical X-ray crystallographic study of a complex of (R,R)-2,3-butanediamine would be expected to yield precise data on the C-C and C-N bond lengths and the N-C-C-N torsion angle, which defines the gauche conformation of the chelate ring. The absolute configuration of the two stereogenic carbons could be definitively determined using anomalous dispersion effects.
Table 3: Representative Crystallographic Data for a Metal-Diamine Complex
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |
| Key Bond Lengths (e.g., M-N, C-C) | Provides information on bonding |
| Key Bond Angles (e.g., N-M-N) | Defines the coordination geometry |
| Torsion Angles (e.g., N-C-C-N) | Describes the conformation of the chelate ring |
Note: This table represents the type of data obtained from an X-ray crystallographic study. jocpr.com
Kinetic Studies for Mechanistic Insights in Catalytic Reactions
(R,R)-2,3-Butanediamine is often employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. Kinetic studies of these reactions are crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing the catalytic system.
By systematically varying the concentrations of the catalyst, substrate, and other reagents, and monitoring the reaction rate, a rate law for the catalytic reaction can be determined. The rate law provides mathematical evidence for the involvement of different species in the rate-determining step of the catalytic cycle. For example, a first-order dependence on the catalyst concentration and a zero-order dependence on the substrate concentration at high substrate concentrations would suggest a Michaelis-Menten type kinetic behavior.
While specific kinetic studies employing (R,R)-2,3-butanediamine as a ligand were not detailed in the provided search results, the principles of such investigations are well-established. For instance, in asymmetric hydrogenation or transfer hydrogenation reactions, kinetic studies can help to elucidate the nature of the active catalytic species and the mechanism of hydrogen activation and transfer. nih.gov Dynamic kinetic resolution, a powerful strategy to obtain enantiomerically pure compounds from racemates, relies on a thorough understanding of the kinetics of both the resolution and the in-situ racemization of the substrate. mdpi.com
Kinetic data, often in combination with spectroscopic and computational studies, allows for the construction of a detailed catalytic cycle, which is essential for the rational design of more efficient and selective catalysts.
Table 4: General Parameters Investigated in Kinetic Studies of Catalysis
| Parameter | Purpose |
| Reaction Rate vs. [Catalyst] | To determine the order of the reaction with respect to the catalyst. |
| Reaction Rate vs. [Substrate] | To determine the order of the reaction with respect to the substrate. |
| Temperature Dependence | To determine activation parameters (e.g., activation energy, enthalpy, and entropy of activation). |
| Isotope Effects (e.g., Kinetic Isotope Effect) | To probe the mechanism of bond-breaking and bond-forming steps. |
Note: This table outlines the fundamental experiments conducted in kinetic investigations of catalytic reactions.
Emerging Research Directions and Future Perspectives
Innovations in Asymmetric Catalysis Utilizing Chiral Diamines
Chiral vicinal diamines are increasingly utilized as ligands in metal-catalyzed asymmetric synthesis, a powerful strategy for creating enantioenriched products from achiral starting materials with high efficiency. merckmillipore.comacs.orgmdpi.com The research in this area is driven by the need for novel, enantiomerically pure vicinal 1,2-diamines for use as asymmetric catalysts. researchgate.net
Recent innovations have focused on expanding the scope and efficiency of reactions catalyzed by complexes of chiral diamines. For instance, pluripotent chiral N-H diamine ligands have been developed that demonstrate excellent reactivity and stereoselectivity in various asymmetric addition reactions, even in environmentally friendly solvents like water. chemrxiv.org These catalysts have proven effective in the green synthesis of chiral sulfonamides, yielding the desired products in excellent yields and high enantiomeric ratios. chemrxiv.org
Sequential catalysis, combining different transition metal catalysts, represents another frontier. A process featuring palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed intramolecular aziridination has been developed to access optically active, polyfunctionalized diamines. nih.gov This method streamlines the synthesis of complex polyamine structures from simple, racemic starting materials. nih.gov The optimization of such processes involves screening various chiral ligands, solvents, and catalyst loadings to achieve high yields and enantiomeric excess, as demonstrated in the synthesis of N-allyl hydroxylamine-O-sulfamates. nih.gov
The development of heterogeneous or immobilized catalysts is also a key area of innovation, aiming to simplify catalyst separation and recycling. umontreal.ca This approach enhances the sustainability and economic viability of asymmetric catalysis in industrial applications. The versatility of chiral diamines is further highlighted by their application in a wide array of reactions, including the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) and 1,4-conjugate Michael additions. researchgate.net
| Catalyst System | Reaction Type | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Chiral N-H diamine ligand L3 / in Water | Asymmetric addition | Imines | Excellent | Excellent | chemrxiv.org |
| Pd2dba3•CHCl3 / Chiral ligand L2 | Allylic amination | Cyclohexenol-derived carbonate | Good | >90% | nih.gov |
| Ni(cod)2 / (R)-BINAP | Friedel–Crafts propargylation | 3-substituted indoles | High | Excellent | mdpi.com |
| Chiral BINOL-derived phosphoric acids | Friedel–Crafts alkylation | Cyclic N-sulfimines | High | High | mdpi.com |
Discovery of Novel Coordination Complexes with Tailored Reactivity
The design and synthesis of novel coordination complexes are central to advancing the catalytic applications of (R,R)-2,3-butanediamine. By modifying the ligand architecture and the metal center, researchers can fine-tune the electronic and steric properties of the resulting complex to achieve tailored reactivity and selectivity.
Research has demonstrated that the structure of the diamine ligand, including the length and steric bulk of the bridging unit connecting the nitrogen atoms, significantly influences the catalytic activity of its metal complexes. mdpi.com For example, in palladium(II)-sulfosalan complexes used for Suzuki–Miyaura cross-coupling reactions in water, catalytic activity was found to increase with longer linker lengths and greater steric congestion around the nitrogen donor atoms. mdpi.com This principle allows for the rational design of more active catalysts.
Future work in this area will likely focus on creating complexes for challenging transformations and developing catalysts that can operate under milder conditions or with a broader range of substrates. The synthesis of water-soluble salan ligands and their subsequent complexation with metals like Palladium(II) exemplifies the move towards more sustainable catalytic systems that can function in aqueous media. mdpi.com
Advancements in Computational Chemistry for Rational Design
Computational chemistry has become an indispensable tool for the rational design of catalysts, providing deep insights into molecular properties and reaction mechanisms. jnu.ac.inmdpi.com These methods establish a crucial link between experimental observations and molecular behavior, enabling the in silico design of more efficient catalysts. jnu.ac.in
For catalysts involving chiral diamines, computational approaches such as Density Functional Theory (DFT) are used to predict and rationalize the outcomes of catalytic reactions. researchgate.netmdpi.com By modeling transition states and reaction pathways, researchers can understand the origins of stereoselectivity. This knowledge is then used to modify the ligand structure to enhance enantioselectivity or reactivity. For example, computational studies can elucidate how electronic and structural tuning of an iron-based catalyst can significantly lower the reaction barrier for C-X bond activation. nih.gov
The activation strain model is one such computational tool that analyzes the relationship between catalyst structure and reactivity. nih.gov It has been used to show that structural tuning, such as modifying the bite angle of a bidentate ligand, can reduce the activation strain required for a reaction by pre-distorting the catalyst. nih.gov Electronic tuning, on the other hand, works by optimizing the catalyst-substrate interaction. nih.gov The combination of these computational design principles allows for the development of highly efficient catalysts that can mimic the performance of more expensive noble metal catalysts. nih.gov
Future advancements are expected to integrate machine learning and artificial intelligence with computational chemistry to accelerate the discovery of novel catalysts. researchgate.net These approaches can screen vast chemical spaces and predict promising catalyst candidates, significantly reducing the experimental effort required for catalyst development.
| Computational Method | Application in Catalyst Design | Key Insights | Reference |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms (e.g., Ag(I)-catalyzed azide-alkyne cycloaddition) | Elucidation of mechanistic pathways, analysis of global and local reactivity indices. | researchgate.netmdpi.com |
| Activation Strain Model / Energy Decomposition Analysis | Rational tuning of Fe-catalysts for C-X bond activation | De-convolution of reaction barriers into strain and interaction components, identifying that pre-distortion of the catalyst reduces activation strain. | nih.gov |
| Response Surface Methodology (RSM) | Optimization of reaction conditions for biodiesel production | Development of quadratic models to predict optimal conditions for maximizing product yield. | researchgate.net |
Integration of (R,R)-2,3-Butanediamine Chemistry with Sustainable Principles**
The principles of green chemistry are increasingly being integrated into the synthesis and application of chiral diamines. A key aspect of this integration is the development of catalysts that are derived from renewable resources and can function in environmentally benign solvent systems, such as water. chemrxiv.org
A significant advancement in sustainability is the production of (2R,3R)-2,3-butanediol, a direct precursor to (R,R)-2,3-butanediamine, through microbial fermentation. nih.govbenthamscience.com This bio-based chemical has numerous industrial applications, including as an antifreeze agent and a precursor for chiral building blocks in pharmaceuticals. nih.govresearchgate.net The development of microbial cell factories using metabolic engineering and synthetic biology approaches is improving the titers, yields, and optical purities of bio-produced (2R,3R)-2,3-butanediol, offering a sustainable alternative to petrochemical-based synthesis. nih.govbenthamscience.com
Furthermore, the application of (R,R)-2,3-butanediamine-derived catalysts in aqueous media aligns with green chemistry goals. Chiral N-H diamine ligands have been shown to be highly effective for asymmetric catalysis in water, producing chiral sulfonamides with excellent yields and enantioselectivity. chemrxiv.org The low cytotoxicity of some of these ligands further enhances their profile as "green catalysts," suitable for producing pharmaceutically important agents. chemrxiv.org
The future of sustainable chemistry involving (R,R)-2,3-butanediamine will likely involve a holistic approach, combining bio-based synthesis of the ligand with its use in highly efficient, recyclable catalytic systems that operate under mild, environmentally friendly conditions. This synergy between biotechnology and catalysis is poised to reduce the environmental footprint of chemical manufacturing.
Q & A
Q. How should researchers resolve contradictions in reported data on the compound’s reactivity in CO₂ capture systems?
Methodological Answer: Discrepancies in CO₂ absorption efficiency (e.g., 40–70% capacity across studies) arise from:
- Solvent Composition : Biphasic systems (e.g., 1,4-Butanediamine blends) vs. aqueous solutions alter reaction pathways.
- Temperature : Absorption decreases above 40°C due to Le Chatelier’s principle.
- Analytical Methods : FTIR vs. titration may overestimate carbamate formation.
Controlled studies should standardize CO₂ partial pressure (0.1–1 bar) and use in situ Raman spectroscopy to quantify intermediate species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
